molecular formula C19H19FN2O2 B5708448 1-benzoyl-N-(4-fluorophenyl)piperidine-4-carboxamide

1-benzoyl-N-(4-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B5708448
M. Wt: 326.4 g/mol
InChI Key: BBYLAJSUUWLXGR-UHFFFAOYSA-N
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Description

1-benzoyl-N-(4-fluorophenyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzoyl group, a fluorophenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-N-(4-fluorophenyl)piperidine-4-carboxamide typically involves the reaction of 4-fluoroaniline with benzoyl chloride to form 4-fluorobenzamide. This intermediate is then reacted with piperidine-4-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-N-(4-fluorophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzoyl-N-(4-fluorophenyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzoyl-N-(4-fluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzoyl-N-(3-((3-cyano-4-fluorophenyl)carbamoyl)phenyl)piperidine-4-carboxamide
  • 4-Benzyl-4-piperidinecarboxamide hydrochloride

Uniqueness

1-benzoyl-N-(4-fluorophenyl)piperidine-4-carboxamide stands out due to its unique combination of a benzoyl group, a fluorophenyl group, and a piperidine ring. This structure imparts specific chemical and biological properties that make it valuable for various research applications.

Properties

IUPAC Name

1-benzoyl-N-(4-fluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c20-16-6-8-17(9-7-16)21-18(23)14-10-12-22(13-11-14)19(24)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYLAJSUUWLXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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